4-Fluoro-5-methoxy-1H-indole

描述

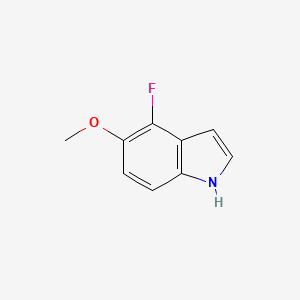

4-Fluoro-5-methoxy-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position and a methoxy group at the 5-position of the indole ring imparts unique chemical and biological properties to this compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include 4-fluoro-2-nitroaniline and 5-methoxy-2-nitroaniline, which undergo reduction and cyclization to form the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized for high yield and purity, often using catalysts and controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

化学反应分析

Electrophilic Substitution Reactions

The indole ring undergoes preferential electrophilic attack at the C3 position due to electronic activation from the methoxy group. Fluorine’s electron-withdrawing effect further modulates reactivity:

Key findings:

-

Methoxy group directs electrophiles to C3 via resonance activation .

-

Fluorine at C4 reduces electron density at adjacent positions, suppressing competing C2/C6 reactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions:

Mechanistic insight:

-

C5 halogenation (from iodination ) enables sequential functionalization

-

Steric effects from methoxy group favor coupling at C7 over C4

Reductive Transformations

Controlled reductions modify the indole nucleus while preserving substituents:

| Reduction Type | Conditions | Product | Selectivity Factor | Source |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 4-Fluoro-5-methoxyindoline | >95% cis isomer | |

| Dithionite | Na₂S₂O₄, H₂O, 25°C | Nitro → Amine conversion | 93% conversion |

Critical parameters:

-

Methoxy group stabilizes transition states during catalytic hydrogenation

-

Fluorine prevents over-reduction of aromatic rings under acidic conditions

Multicomponent Reactions

The compound participates in tandem reactions to build complex heterocycles:

Example: Synthesis of bis-indole alkaloids

text4-Fluoro-5-methoxy-1H-indole + Trifluoromethyl ketone → Ga(OTf)₃ catalyst → 3-(Trifluoromethyl)-bis-indole Yield: 89%, dr >20:1

Key advantages:

-

Methoxy group facilitates π-stacking in transition state organization

-

Fluorine enhances diastereoselectivity via dipole interactions

Functional Group Interconversions

Derivatization of substituents enables property modulation:

Notable observation:

科学研究应用

4-Fluoro-5-methoxy-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-Fluoro-5-methoxy-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The fluorine and methoxy substituents enhance its binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

相似化合物的比较

Similar Compounds

5-Fluoro-1H-indole: Lacks the methoxy group, resulting in different chemical and biological properties.

5-Methoxy-1H-indole: Lacks the fluorine atom, affecting its reactivity and biological activity.

4-Fluoro-1H-indole: Lacks the methoxy group, leading to variations in its chemical behavior.

Uniqueness

4-Fluoro-5-methoxy-1H-indole is unique due to the combined presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications .

生物活性

4-Fluoro-5-methoxy-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 5-position of the indole ring. This unique substitution pattern confers distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H8FNO, and its molecular weight is approximately 179.18 g/mol. The compound exhibits a range of chemical behaviors due to its electron-rich indole structure, which is highly reactive towards electrophiles. Key reactions include:

- Electrophilic Substitution : The indole ring can undergo electrophilic substitution reactions due to its nucleophilic nature.

- Oxidation : The methoxy group can be oxidized to form quinones.

- Reduction : Potential reduction reactions involving precursor compounds can yield amines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit various cancer cell lines, showcasing significant cytotoxic effects. For instance, research indicates that this compound exhibits potent activity against breast cancer (MCF-7), stomach cancer (SGC-7901), and liver cancer (HepG2) cell lines with IC50 values of , , and , respectively .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.7 ± 0.2 |

| SGC-7901 (Stomach) | 30.0 ± 1.2 |

| HepG2 (Liver) | 18.3 ± 1.4 |

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis pathways. The presence of both fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial properties, although further research is needed to fully elucidate its spectrum of activity against different microbial strains.

Study on Anticancer Activity

A study published in ACS Medicinal Chemistry Letters evaluated a series of indole derivatives, including this compound, for their antiproliferative activity against a panel of cancer cell lines. The results indicated that this compound showed promising results compared to established anticancer drugs like 5-fluorouracil .

Enzymatic Assays

In enzymatic assays investigating the inhibition of indoleamine 2,3-dioxygenase (IDO), a critical enzyme in tryptophan metabolism linked to cancer progression, this compound was found to be an effective substrate for IDO, indicating potential implications in immunomodulation and cancer therapy .

属性

IUPAC Name |

4-fluoro-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOWATBDWFGYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621795 | |

| Record name | 4-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-89-7 | |

| Record name | 4-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。